2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine
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Overview
Description
2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine is an organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Naphthalene Derivative Formation: Starting with a naphthalene derivative, such as 2-methoxynaphthalene, which undergoes a series of reactions to introduce the ethanamine group.
Piperidine Derivative Formation: The piperidine ring is synthesized separately, often starting from a simple amine and undergoing alkylation and cyclization reactions.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the piperidine derivative under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to speed up the reaction.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might involve using halogenating agents or acids/bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound might bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine: can be compared with other naphthalene derivatives or piperidine-containing compounds.
Naphthalene Derivatives: Compounds like 2-methoxynaphthalene or 1-naphthylamine.
Piperidine Derivatives: Compounds like 3-methylpiperidine or 4-piperidone.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both naphthalene and piperidine derivatives. This unique combination can result in distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C19H26N2O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C19H26N2O/c1-14-6-5-11-21(13-14)17(12-20)19-16-8-4-3-7-15(16)9-10-18(19)22-2/h3-4,7-10,14,17H,5-6,11-13,20H2,1-2H3 |
InChI Key |
IYHLFVKGPZPWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(CN)C2=C(C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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